cysteine-rich intestinal protein
Description
Properties
CAS No. |
102857-11-4 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Synonyms |
cysteine-rich intestinal protein |
Origin of Product |
United States |
Molecular Biology and Genomics of Cysteine Rich Intestinal Protein
Genomic Organization of CRIP Family Genes
The genomic architecture of the CRIP family provides foundational insights into its regulation and function. The genes encoding these proteins are found at distinct locations in the human genome and possess characteristic structural features.
Gene Locus and Exon-Intron Structure
The genes for the three main CRIP paralogs are located on different chromosomes in humans. The human CRIP1 gene is found on chromosome 14q32.33 wikipedia.orgnih.gov. Similarly, the human CRIP2 gene is located on chromosome 14q32.33 scbt.comatlasgeneticsoncology.orgwikipedia.org. The CRIP3 gene is located on chromosome 6p21.1 atlasgeneticsoncology.orgwikipedia.org. The CRIP1 gene contains 6 exons, while the CRIP2 gene has 11 exons nih.govnih.gov. Alternative splicing of the CRIP2 gene results in multiple transcript variants, leading to different protein isoforms nih.govnih.gov. For instance, one variant may lack certain exons or contain an alternate exon in the 5' untranslated region, resulting in a protein with a different N-terminus nih.gov.
| Gene | Chromosomal Locus |
|---|---|
| CRIP1 | 14q32.33 wikipedia.orgnih.gov |
| CRIP2 | 14q32.33 scbt.comatlasgeneticsoncology.orgwikipedia.org |
| CRIP3 | 6p21.1 atlasgeneticsoncology.orgwikipedia.org |
Promoter Regions and Transcriptional Regulatory Elements
The regulation of gene expression begins at the promoter, a region of DNA that initiates transcription. The promoter for the rat CRIP gene has been characterized in some detail. Analysis of the 5'-flanking region of the rat CRIP gene shows that its promoter does not have typical CAAT and TATA boxes, which are common in many eukaryotic promoters nih.govresearchgate.net. Instead, it contains GC-rich regions in its proximal end, which are likely important for the initiation of transcription nih.govresearchgate.net.
This promoter region also contains binding sites for several transcription factors, including Sp-1, AP-2, OCT, and GATA-2 nih.govresearchgate.net. Furthermore, multiple glucocorticoid-response elements have been identified, which explains the observed induction of CRIP by glucocorticoid hormones nih.govresearchgate.net. Studies using promoter constructs linked to a reporter gene confirmed that the CRIP gene is responsive to glucocorticoids and also revealed the presence of elements that can negatively regulate its expression nih.govresearchgate.net.
Transcriptional Regulation of CRIP Gene Expression
The expression of CRIP genes is a tightly controlled process involving a variety of transcription factors and regulatory pathways. This regulation is crucial for the diverse roles CRIP plays in cellular functions.
Transcription Factors and Regulatory Pathways
Several transcription factors and pathways have been implicated in controlling CRIP gene expression. In rat intestinal epithelial cells, CRIP mRNA levels are induced by the synthetic glucocorticoid dexamethasone (B1670325), and mobility-shift assays have shown that nuclear factors bind to the CRIP promoter following this treatment nih.govresearchgate.net.
For CRIP1, the TNFα-NFκB signaling pathway appears to play a regulatory role in acute myeloid leukemia frontiersin.orgnih.gov. The expression of CRIP1 shows a significant positive correlation with TNF, RELA, and JUNB, all components of this pathway nih.gov. In pancreatic cancer, CRIP1 facilitates the nuclear translocation of the NF-κB/p65 subunit, leading to the transcriptional activation of chemokines like CXCL1 and CXCL5 nih.gov.
CRIP2 expression is influenced by the Wnt signaling pathway in zebrafish and can be regulated by the transcription factor HOXA9 in cutaneous squamous cell carcinoma. In this context, the interaction between HOXA9 and CRIP2 at gene promoters can impede the binding of HIF-1α nih.gov. Furthermore, CRIP2 itself can act as a transcriptional repressor by interacting with the NF-κB/p65 complex, thereby inhibiting the expression of proangiogenic cytokines such as IL6, IL8, and VEGF nih.govmaayanlab.cloud. In murine myoblasts, CRIP2 associates with gene promoters, including that of the key myogenic transcription factor MyoD1, suggesting a role in muscle differentiation nih.gov.
| Gene | Transcription Factors / Regulatory Elements | Cellular Context / Species |
|---|---|---|
| CRIP (general) | Sp-1, AP-2, OCT, GATA-2 nih.govresearchgate.net | Rat Intestine nih.govresearchgate.net |
| Glucocorticoid-Response Elements nih.govresearchgate.net | ||
| CRIP1 | TNFα-NFκB pathway (TNF, RELA, JUNB) nih.gov | Acute Myeloid Leukemia frontiersin.orgnih.gov |
| NF-κB/p65 nih.gov | Pancreatic Ductal Adenocarcinoma nih.gov | |
| CRIP2 | Wnt3 nih.gov | Zebrafish Cardiac Neural Crest Cells nih.gov |
| HOXA9 nih.gov | Cutaneous Squamous Cell Carcinoma nih.gov | |
| NF-κB/p65 (repressor function) nih.govmaayanlab.cloud | Nasopharyngeal Carcinoma nih.gov | |
| RUNX1 (potential) nih.gov | Murine Myoblasts nih.gov |
Post-Transcriptional and Translational Regulation of CRIP
Following transcription, gene expression can be further regulated at the post-transcriptional and translational levels. This includes processes that affect mRNA stability, translation efficiency, and protein degradation.
In the context of ovarian cancer, specific microRNAs (miRNAs), which are small non-coding RNAs that can regulate gene expression post-transcriptionally, have been predicted to target CRIP1. Analysis revealed that miR-503-5p, miR-299-5p, and miR-129-2-3p are negatively correlated with CRIP1 expression, suggesting they may bind to CRIP1 mRNA and inhibit its translation or promote its degradation nih.gov.
At the protein level, the stability of CRIP2 is influenced by its interaction with copper. The copper chaperone Atox1 can transfer copper to CRIP2, which induces a conformational change promoting its degradation through the ubiquitin-proteasome system maayanlab.cloud. Additionally, CRIP1 has been shown to interact with the deubiquitinase USP7 and the proteasome coactivator PA200, which can affect protein homeostasis by influencing proteasome activity and autophagosome maturation researchgate.net. CRIP1 can also stimulate the ubiquitination and subsequent degradation of the Fas receptor, thereby inhibiting apoptosis researchgate.net.
mRNA Stability and Non-Coding RNA Regulation (e.g., microRNAs)
The stability and translational efficiency of cysteine-rich intestinal protein (CRIP) messenger RNA (mRNA) are subject to post-transcriptional regulation, a critical layer of gene expression control. This regulation is partly mediated by non-coding RNAs, particularly microRNAs (miRNAs), which are small, ~22-nucleotide RNA molecules that typically bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or the inhibition of translation.
While extensive experimental validation for miRNA-mediated regulation of CRIP1 is still emerging, bioinformatic prediction tools are instrumental in identifying potential regulatory miRNAs. Databases such as TargetScan and miRDB analyze the 3'-UTR of CRIP1 mRNA for sequences complementary to the "seed" region of known miRNAs. targetscan.orgmirdb.org These algorithms predict potential binding sites for numerous miRNA families, suggesting a complex network of post-transcriptional control that likely varies across different tissues and physiological conditions.
For Cysteine-Rich Protein 2 (CRIP2), direct experimental evidence has confirmed its regulation by a specific microRNA. A 2017 study identified CRIP2 as a direct target of miR-449a in the context of breast cancer. nih.gov This research demonstrated that miR-449a binds to the 3'-UTR of the CRIP2 mRNA, leading to its suppression. nih.gov This established interaction not only highlights a specific mechanism of non-coding RNA regulation for the CRIP family but also underscores the potential for CRIP levels to be finely tuned by the cellular miRNA milieu. The regulation of CRIP2 by miR-449a provides a concrete example of how miRNAs can impact the expression of these important LIM domain proteins. nih.gov
Protein Translation and Ribosome Synthesis Aspects
Emerging research has linked the this compound family, particularly CRIP2, to the fundamental cellular processes of protein translation and ribosome synthesis. Studies utilizing CRISPR/Cas9-mediated gene deletion in murine primary myoblasts have revealed that the absence of CRIP2 leads to significant alterations in the expression of a suite of genes involved in these pathways.
Transcriptomic analyses of myoblasts lacking CRIP2 showed dysregulation of genes associated with mRNA processing, protein translation, and ribosome synthesis. mirdb.org This suggests that CRIP2 is required for the proper maintenance of the cellular machinery responsible for creating new proteins. Ribosomes, the complex molecular machines that carry out protein synthesis, are themselves composed of ribosomal RNA (rRNA) and proteins. The finding that CRIP2 deletion affects genes involved in ribosome synthesis indicates a potential role for this protein in ribosome biogenesis, the intricate process of ribosome assembly. mirdb.org
Protein Structure and Biophysical Characteristics of Cysteine Rich Intestinal Protein
Primary Structure and Amino Acid Composition of CRIP
The primary structure of Cysteine-Rich Intestinal Protein 1 (CRIP1) consists of a single polypeptide chain of 77 amino acids. uniprot.org As its name suggests, CRIP is notably rich in cysteine residues, which are crucial for its structural integrity and function. These proteins are characterized by a high number of cysteine residues that either form disulfide bonds to stabilize the protein's tertiary structure or chelate metal ions. wikipedia.orgprospecbio.com The amino acid sequence of CRIP is highly conserved across different species, indicating its fundamental biological importance.
Table 1: Amino Acid Composition of Human this compound 1 (CRIP1)
| Amino Acid | Count | Percentage |
| Alanine (A) | 3 | 3.9% |
| Arginine (R) | 2 | 2.6% |
| Asparagine (N) | 1 | 1.3% |
| Aspartic acid (D) | 1 | 1.3% |
| Cysteine (C) | 9 | 11.7% |
| Glutamic acid (E) | 4 | 5.2% |
| Glutamine (Q) | 1 | 1.3% |
| Glycine (G) | 9 | 11.7% |
| Histidine (H) | 2 | 2.6% |
| Isoleucine (I) | 1 | 1.3% |
| Leucine (L) | 3 | 3.9% |
| Lysine (K) | 8 | 10.4% |
| Methionine (M) | 1 | 1.3% |
| Phenylalanine (F) | 3 | 3.9% |
| Proline (P) | 4 | 5.2% |
| Serine (S) | 5 | 6.5% |
| Threonine (T) | 5 | 6.5% |
| Tryptophan (W) | 0 | 0.0% |
| Tyrosine (Y) | 2 | 2.6% |
| Valine (V) | 3 | 3.9% |
| Total | 77 | 100% |
Note: This data is based on the canonical sequence of human CRIP1 (UniProt ID: P50238). The exact composition may vary slightly between different isoforms and species.
Conserved Cysteine Motifs and LIM/Zinc Finger Domains
A defining feature of the CRIP family is the presence of a LIM domain. nih.govontosight.ai The LIM domain is a unique structural motif composed of two specialized zinc-finger domains. ontosight.aiebi.ac.uk These zinc fingers are characterized by a conserved pattern of cysteine and histidine residues that coordinate the binding of two zinc ions. nih.govebi.ac.uknih.gov The consensus sequence for these zinc-coordinating residues is C-X₂-C-X₁₆₋₂₃-H/C-X₂-C/H-X₂-C-X₂-C-X₁₅₋₃₀-C-X₁₋₃-C/H/D. nih.gov
Specifically, in rat CRIP, the LIM domain forms two distinct modules for zinc binding: an N-terminal CCHC module involving Cys3, Cys6, His24, and Cys27, and a C-terminal CCCC module with Cys30, Cys33, Cys51, and Cys55. nih.gov These modules are not independent but pack together through hydrophobic interactions to form a compact, stable structure. nih.gov The LIM domain acts as a versatile protein-protein interaction module, allowing CRIP to function as an adapter or scaffold in larger protein complexes. nih.govnih.gov While some proteins in the broader family contain two LIM domains, CRIP is distinguished by having only one. nih.gov
Post-Translational Modifications of CRIP
Post-translational modifications (PTMs) are crucial for regulating the function, localization, and stability of proteins. Cysteine residues, due to their reactive thiol groups, are common sites for various PTMs. nih.govmdpi.comfrontiersin.org
Phosphorylation
Phosphorylation is a key regulatory mechanism for many cellular processes. In the context of CRIP, studies have shown that zinc supplementation can lead to an increase in the phosphorylation levels of downstream signaling molecules like GSK-3beta and mTOR in colorectal cancer cells, a process in which CRIP is implicated due to its role as a zinc transporter. nih.gov While direct phosphorylation of CRIP itself is not extensively documented in the initial search results, the phosphorylation of proteins it interacts with or influences is an important aspect of its functional network.
Ubiquitination
Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation. youtube.com Research has demonstrated that CRIP1 can interact with the Fas protein and promote its ubiquitination and subsequent degradation. nih.gov This interaction has significant implications for apoptosis and chemosensitivity in colorectal cancer. nih.gov The ability of CRIP1 to modulate the ubiquitination of other proteins highlights a key mechanism by which it exerts its biological effects. The process of ubiquitination itself involves a cascade of enzymes, including E1, E2, and E3 ligases, which can utilize cysteine residues in their active sites. frontiersin.org
Cellular and Subcellular Localization of Cysteine Rich Intestinal Protein
Tissue-Specific Expression Profiles of CRIP
Cysteine-Rich Intestinal Protein 1 (CRIP1) was initially identified in the intestines, but its expression is not limited to this tissue. nih.gov It is also found in immune cells, particularly in the cytoplasm of intestinal Paneth cells, suggesting a role in host defense mechanisms. nih.gov Studies have shown that CRIP1 is highly expressed in various tissues, including the heart, lungs, and has been detected in blood, muscle, skin, lymph nodes, stomach, and spleen. genecards.org In the context of cancer, CRIP1 expression has been found to be significantly elevated in acute myeloid leukemia (AML) cells and colorectal cancer tissues. genecards.orgnih.gov Specifically, its levels are higher in metastatic colon cancer tissues compared to non-metastatic ones. nih.gov
CRIP2, another member of the CRIP family, shows significant expression in the cardiovascular system, specific brain regions, and the neural tube during embryonic development. nih.gov It has been identified as a copper-binding protein in murine primary myoblasts, indicating its presence and potential role in skeletal muscle. plos.org
The table below summarizes the tissue-specific expression of different CRIP family members.
| Protein | Tissue/Cell Type | Notable Findings |
| CRIP1 | Intestine | Primarily found here, involved in zinc absorption. nih.gov |
| Immune Cells (e.g., Paneth cells, monocytes) | Implicated in host defense. nih.gov | |
| Heart, Lung, Blood, Muscle, Skin, Lymph Node, Stomach, Spleen | Demonstrates widespread distribution. genecards.org | |
| Acute Myeloid Leukemia (AML) Cells | Significantly elevated expression. genecards.org | |
| Colorectal Cancer Tissue | Higher expression in tumor and metastatic tissues. nih.gov | |
| Myometrial Stem/Progenitor Cells | Identified as a novel surface marker. nih.gov | |
| CRIP2 | Cardiovascular System, Brain, Neural Tube | Expressed during embryonic development. nih.gov |
| Skeletal Muscle (Myoblasts) | Identified as a copper-binding protein. plos.org |
Subcellular Compartmentalization of CRIP
The function of CRIP is intrinsically linked to its location within the cell. It has been observed in various subcellular compartments, including the cytoplasm, nucleus, and associated with the cell membrane.
Cytoplasmic Localization
CRIP1 is predominantly found in the cytoplasm of intestinal Paneth cells. nih.gov Similarly, CRIP2 has been observed to be mainly distributed in the cytoplasm of human umbilical vein endothelial cells (HUVECs), where it is associated with the cytoskeleton and extracellular filopodia filaments. nih.gov In murine primary myoblasts, CRIP2 is abundant in the cytosolic fraction. plos.org
Nuclear Localization
In addition to its cytoplasmic presence, CRIP has also been detected in the nucleus. CRIP2 is found in the nucleoli and nucleoplasm of various human cell lines. proteinatlas.org Studies on murine primary myoblasts have also shown an abundance of CRIP2 in the nuclear fraction. plos.org The presence of proteins in the nucleus often implies a role in regulating gene expression, and the nuclear localization of CRIP suggests it may have such functions. nih.govnih.gov
Membrane Association
CRIP2 has been observed to be associated with the plasma membrane in human cell lines. proteinatlas.org In HUVECs, CRIP2 is also found at cell-cell junctions. nih.gov This membrane association can be crucial for a protein's function, often facilitating interactions with other proteins and regulating cellular processes such as signaling and adhesion. nih.gov
Mechanisms of CRIP Trafficking and Translocation
The movement of proteins between different cellular compartments is a tightly regulated process essential for their function. wisc.edu While the specific mechanisms for CRIP trafficking are still being fully elucidated, its presence in both the cytoplasm and the nucleus suggests that it undergoes nucleocytoplasmic shuttling. nih.govacs.org This process typically involves nuclear localization signals (NLS) and nuclear export signals (NES) within the protein's amino acid sequence, which are recognized by transport receptors like importins and exportins. libretexts.org These receptors facilitate the movement of cargo proteins through the nuclear pore complex. libretexts.org
The association of CRIP with the cytoskeleton, as seen with CRIP2 in HUVECs, suggests that its movement within the cytoplasm may be facilitated by cytoskeletal tracks. nih.gov Furthermore, the localization of CRIP1 to the perivascular region in the myometrium, a common niche for mesenchymal stem cells, points towards specific targeting mechanisms that direct the protein to particular subcellular and tissue microenvironments. nih.gov The process of vesicular transport, involving budding from a donor membrane and fusion with an acceptor membrane, is a general mechanism for protein trafficking within the cell that could also be relevant for certain aspects of CRIP's journey. researchgate.netnih.gov
The interaction of CRIP1 with other proteins is also a key factor in its localization and function. For instance, CRIP1 can bind to NF-κB, promoting its translocation to the nucleus and activating the transcription of certain genes. nih.gov It also forms a complex with USP7 and PA200, which is involved in protein degradation pathways. nih.gov These protein-protein interactions are mediated by specific domains, such as the LIM domain found in CRIP proteins, and are crucial for its role in cellular processes. nih.gov
Molecular Mechanisms of Action of Cysteine Rich Intestinal Protein
CRIP as a Protein-Protein Interaction Hub
The LIM domain, a defining feature of CRIP, does not typically bind directly to DNA but rather facilitates protein-protein interactions. oup.compnas.org This positions CRIP as a crucial hub, mediating the assembly of larger protein complexes and influencing a variety of cellular processes through these interactions.
Research has identified several key proteins that interact with members of the CRIP family. These interactions are fundamental to understanding the specific molecular functions of CRIP. For instance, mouse CRIP2 has been found to interact with protein tyrosine phosphatase, PTP-BL, a protein implicated in cancer development. pnas.org In cutaneous squamous cell carcinoma, an interaction between HOXA9 and CRIP2 at gene promoters has been observed. plos.org Furthermore, CRIP2 has been identified as a proximal protein to the copper chaperone ATOX1, suggesting a role in copper metabolism. researchgate.net
| CRIP Family Member | Interacting Partner | Context/Significance | Source |
|---|---|---|---|
| CRIP2 (mouse) | Protein Tyrosine Phosphatase (PTP-BL) | Potential role in cancer development. | pnas.org |
| CRIP2 | HOXA9 | Interaction at gene promoters in cutaneous squamous cell carcinoma. | plos.org |
| CRIP2 | ATOX1 | Identified as a proximal protein, suggesting a role in copper homeostasis. | researchgate.net |
| CRIP2 | NF-κB (p65 subunit) | Direct interaction leading to transcriptional repression. | pnas.org |
CRIP Role in Signal Transduction Pathways
CRIP is an integral component of various signal transduction pathways, acting as both a target for upstream regulatory signals and an initiator of downstream cellular responses. nih.gov
The expression and activity of CRIP are modulated by various hormonal and immune signals. In the developing rat intestine, glucocorticoids such as hydrocortisone (B1673445) and dexamethasone (B1670325), as well as L-thyroxine (T4), have been shown to regulate CRIP mRNA levels. nih.gov Hydrocortisone administration can induce a precocious increase in CRIP mRNA, and T4 can act synergistically with dexamethasone to elevate its concentration. nih.gov Additionally, mediators of the immune response, such as lipopolysaccharide (LPS), can alter CRIP expression. LPS injection has been shown to increase CRIP mRNA levels in peritoneal macrophages, spleen, and intestine during an acute-phase immune response. oup.com
| Upstream Regulator | Effect on CRIP | Experimental Context | Source |
|---|---|---|---|
| Hydrocortisone | Induces precocious increase of CRIP mRNA. | Developing rat jejunum. | nih.gov |
| Dexamethasone & L-thyroxine (T4) | Synergistically increase CRIP mRNA concentration. | Developing rat jejunum. | nih.gov |
| Lipopolysaccharide (LPS) | Increases CRIP mRNA levels. | Peritoneal macrophages, PBMC, spleen, and intestine. | oup.com |
CRIP exerts its influence by modulating the activity of several key downstream signaling pathways and effector molecules. CRIP1 is involved in regulating the GSK3/mTOR signaling pathway, which plays a role in the migration and invasion of colorectal cancer cells. nih.gov A significant function of CRIP2 is its role as a repressor of NF-κB-mediated transcription. pnas.org This leads to the downregulation of proangiogenic cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Vascular Endothelial Growth Factor (VEGF), thereby suppressing angiogenesis and tumor development. pnas.org In the context of muscle development, CRIP2 regulates the expression of MyoD1, a master regulator of myogenesis, as well as metallothioneins, in response to copper levels. plos.orgescholarship.org Furthermore, CRIP influences the balance of Th1 and Th2 cytokines; overexpression of CRIP leads to decreased levels of interferon-gamma and tumor necrosis factor-alpha (Th1 cytokines) and increased levels of interleukin-6 and -10 (Th2 cytokines). nih.gov
CRIP Involvement in Metal Ion Homeostasis and Binding
A central feature of CRIP's molecular function is its interaction with metal ions, stemming from its structure as a LIM/double zinc finger protein. oup.comnih.gov This structure enables CRIP to bind metal ions, playing a role in their transport and homeostasis.
CRIP has long been recognized as a zinc-binding protein. nih.govoup.com The protein's unique double zinc finger motif is crucial for this interaction. oup.com It has been implicated as a potential transport protein for zinc in the intestine, where it binds zinc in the mucosa during absorption. genecards.orgnih.gov Interestingly, while CRIP binds zinc, its expression in the intestine does not appear to be directly regulated by dietary zinc levels, unlike metallothionein (B12644479). nih.gov In fact, it has been suggested that metallothionein may serve as the source of zinc for this zinc finger protein, particularly following stimulation by LPS. nih.gov
More recent studies have unveiled that CRIP2 is also a novel copper-binding protein (Cu-BP). plos.orgescholarship.orgbiorxiv.org It is abundant in both the nucleus and cytoplasm and can bind up to four Cu+ ions with high affinity. plos.orgescholarship.orgnih.govnih.gov Biochemical analysis of human CRIP2 (hsCRIP2) has quantified its binding capacity, showing it can bind approximately 3.7 Cu+ atoms and 4.15 Zn2+ atoms per protein molecule. plos.org The ability of CRIP2 to bind copper is linked to conserved histidine residues located near its zinc-binding sites, which are potentially involved in Cu+ binding and may facilitate competition with Zn2+. nih.govnih.gov This dual-ion binding capability highlights CRIP's versatile role in maintaining the homeostasis of essential trace metals.
| Metal Ion | CRIP Family Member | Binding Characteristics | Functional Role | Source |
|---|---|---|---|---|
| Zinc (Zn²⁺) | CRIP1, CRIP2 | Binds via double zinc finger (LIM) motif. hsCRIP2 binds ~4.15 Zn²⁺ atoms per molecule. | Intestinal zinc transport and trafficking. | oup.comgenecards.orgplos.orgnih.gov |
| Copper (Cu⁺) | CRIP2 | Binds up to four Cu⁺ ions with high affinity. hsCRIP2 binds ~3.72 Cu⁺ atoms per molecule. | Copper homeostasis, regulation of muscle differentiation. | plos.orgescholarship.orgnih.govnih.gov |
Zinc Binding and Transport
Cysteine-rich intestinal protein (CRIP) has been identified as a key player in the mechanism of zinc absorption within the intestinal mucosa. nih.govpnas.org It functions as a low molecular mass zinc-binding protein found in the soluble fraction of the rat intestinal mucosa, where it is thought to act as an intracellular zinc carrier. nih.govpnas.org The structure of CRIP contains a conserved sequence of histidine and cysteine residues known as the LIM motif. nih.govpnas.org This motif is suggested to be responsible for the metal-binding properties of the protein, which are crucial for its role in the transport and function of zinc. nih.govpnas.org
Research has shown that CRIP binds zinc during its movement across the intestinal mucosa, a process known as transmucosal zinc transport. nih.govpnas.org Studies involving increasing luminal zinc concentrations have demonstrated that CRIP exhibits signs of saturation. nih.govoup.com This characteristic is consistent with the protein's involvement in a carrier-mediated, regulated absorption process, as opposed to simple passive diffusion. nih.govpnas.orgoup.com Unlike metallothionein, another zinc-binding protein, the concentration of CRIP in the intestine is not significantly affected by high dietary zinc. oup.comnih.gov This suggests that while metallothionein may regulate zinc absorption by competing with CRIP at higher zinc levels, CRIP's primary role is that of a transport protein. oup.comnih.gov The expression of CRIP is predominantly in the small intestine, with the protein not being detected in the liver or pancreas, indicating a specific role in intestinal zinc metabolism. nih.govpnas.org
Table 1: Research Findings on CRIP and Zinc Binding
| Finding | Organism/System | Key Observation | Reference |
|---|---|---|---|
| Identification of CRIP | Rat Intestinal Mucosa | Identified as a low molecular weight, zinc-binding protein in the soluble fraction. | nih.govpnas.org |
| Role of LIM Motif | General | The conserved sequence of histidine and cysteine residues confers metal-binding properties. | nih.govpnas.org |
| Saturation Kinetics | Rat Intestinal Loops | The amount of zinc bound to CRIP shows signs of saturation at higher luminal zinc concentrations. | nih.govoup.com |
| Regulation by Dietary Zinc | Rats | CRIP concentration is not affected by high dietary zinc, unlike metallothionein. | oup.comnih.gov |
Copper Binding and Regulation (e.g., CRIP2)
Beyond zinc, members of the this compound family, specifically CRIP2, have been identified as important copper-binding proteins (Cu-BPs). plos.orgnih.gov Murine CRIP2 (mCrip2) was identified as a key Cu-BP in both the nucleus and cytoplasm of primary myoblasts using synchrotron X-ray fluorescence-mass spectrometry. plos.orgnih.gov Biochemical analysis of recombinant human CRIP2 (hsCRIP2) revealed that it can bind between two and four Cu+ ions per monomer with high affinity and has a limited redox potential. plos.orgnih.govnih.gov
CRIP2 is considered a copper-responsive protein. nih.govbiorxiv.org Its association with the promoters of certain genes, including MyoD1 and metallothioneins, is influenced by copper supplementation. plos.orgnih.gov This suggests a regulatory role for CRIP2 in response to cellular copper levels. plos.orgnih.gov The structure of mammalian CRIP2 contains histidine residues near two of its four conserved Zn2+-binding sites, which are potentially involved in the binding of Cu+ and may facilitate competition between copper and zinc for these sites. nih.govnih.gov The discovery of CRIP2's copper-binding capabilities expands the understanding of the cellular network that manages copper homeostasis, particularly in processes like skeletal muscle differentiation. plos.orgnih.gov
Table 2: Research Findings on CRIP2 and Copper Binding
| Finding | Protein Studied | Key Observation | Reference |
|---|---|---|---|
| Identification as a Cu-BP | Murine CRIP2 (mCrip2) | Identified as a key copper-binding protein in nuclear and cytosolic fractions of myoblasts. | plos.orgnih.gov |
| Copper Ion Binding | Human CRIP2 (hsCRIP2) | Binds two to four Cu+ ions per monomer with high affinity. | plos.orgnih.govnih.gov |
| Copper-Responsive Regulation | Murine CRIP2 (mCrip2) | Associates with gene promoters (e.g., MyoD1, metallothioneins) in response to copper. | plos.orgnih.govbiorxiv.org |
| Structural Basis for Binding | Mammalian CRIP2 | Possesses histidine residues near zinc-binding sites, potentially implicated in Cu+ binding. | nih.govnih.gov |
CRIP Modulation of Cellular Processes
Cell Proliferation and Differentiation
Cysteine-Rich Intestinal Proteins play significant roles in regulating cell proliferation and differentiation in various biological contexts. In skeletal muscle development, murine CRIP2 is essential for myogenesis. plos.orgnih.gov Deletion of the Crip2 gene using CRISPR/Cas9 in primary myoblasts did not affect proliferation but significantly impaired their differentiation, leading to a decrease in the expression of differentiation markers. nih.govnih.gov This impairment is possibly linked to an accumulation of copper within the cells. plos.orgnih.gov CRIP2 acts as a copper-responsive protein that facilitates the transcriptional activation of genes essential for skeletal muscle differentiation. nih.gov
In the context of cancer, the role of CRIP1 is more complex. In colorectal cancer (CRC), CRIP1 is often overexpressed and can counteract the inhibitory effects of chemotherapy agents like 5-Fluorouracil (5-FU) on cell proliferation. nih.govnih.gov Conversely, studies in breast cancer have shown that reduced levels of CRIP1 can lead to increased cell proliferation through the activation of the STAT3 signaling pathway. nih.gov This suggests that the effect of CRIP on cell proliferation is highly context-dependent, varying with cell type and the specific CRIP family member involved.
Table 3: CRIP's Role in Cell Proliferation and Differentiation
| Protein | Cellular Process | Cell Type/Model | Effect of CRIP | Reference |
|---|---|---|---|---|
| CRIP2 | Differentiation | Murine Primary Myoblasts | Required for myogenesis; deletion impairs differentiation. | plos.orgnih.govnih.gov |
| CRIP1 | Proliferation | Colorectal Cancer Cells | Overexpression recovers cell proliferation inhibited by 5-FU. | nih.govnih.gov |
| CRIP1 | Proliferation | Breast Cancer Cells | Knockdown increases cell proliferation via STAT3 activation. | nih.gov |
Apoptosis and Cell Survival
CRIP proteins, particularly CRIP1, have been shown to modulate pathways involved in apoptosis and cell survival, primarily in cancer biology. In colorectal cancer, CRIP1 acts as a suppressor of apoptosis. nih.gov Overexpression of CRIP1 can rescue CRC cells from apoptosis induced by 5-FU. nih.govnih.gov The underlying mechanism involves the downregulation of the Fas protein, a key receptor in an extrinsic apoptosis pathway. nih.gov CRIP1 was found to interact directly with the Fas protein, promoting its ubiquitination and subsequent degradation. nih.gov This leads to the inhibition of the Fas-mediated apoptotic cascade. nih.gov
Further studies have implicated CRIP1 in other survival-related signaling pathways. In breast cancer cells, a reduction in CRIP1 levels was associated with an increase in the phosphorylation of Akt at Thr308, a modification that can reduce anti-apoptotic signaling. nih.gov However, CRIP1 knockdown did not appear to alter the phosphorylation of p38 MAPK, another regulator of apoptosis. nih.gov These findings highlight CRIP1's role as a multifaceted regulator of cell survival, capable of influencing distinct apoptotic pathways in different cancer types.
Table 4: CRIP's Role in Apoptosis and Cell Survival
| Protein | Cellular Process | Cell Type/Model | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| CRIP1 | Apoptosis Suppression | Colorectal Cancer Cells | Interacts with Fas protein, promoting its ubiquitination and degradation. | nih.gov |
| CRIP1 | Apoptosis Suppression | Colorectal Cancer Cells | Recovers cells from 5-FU-induced apoptosis. | nih.govnih.gov |
| CRIP1 | Cell Survival Signaling | Breast Cancer Cells | Knockdown increases Akt phosphorylation at Thr308. | nih.gov |
Cell Migration and Adhesion
Emerging evidence points to the involvement of CRIP1 in the regulation of cell migration and invasion, which are critical processes in cancer metastasis. In human colorectal cancer, CRIP1 expression is significantly higher in tumor tissues compared to non-tumor tissues, and its levels are further elevated in metastatic tissues. nih.gov Functional studies have demonstrated that silencing CRIP1 expression in highly metastatic colon cancer cell lines leads to a marked suppression of their migration and invasion capabilities. nih.gov Interestingly, silencing CRIP1 in these cells did not have a significant effect on cell proliferation or apoptosis, suggesting a more specific role in modulating cell motility. nih.gov
The mechanism by which CRIP1 influences cell migration may be linked to its function as a zinc-binding protein. One study proposed that CRIP1 promotes invasion and metastasis in colorectal cancer through a process involving excessive zinc-induced epithelial-mesenchymal transition (EMT). nih.gov This process was suggested to involve the phosphorylated glycogen (B147801) synthase kinase (GSK)-3beta and the mTOR signaling pathway. nih.gov These findings provide a novel link between CRIP1's role in metal ion transport and its function in promoting cancer cell motility. nih.gov
Table 5: CRIP's Role in Cell Migration and Adhesion
| Protein | Cellular Process | Cell Type/Model | Key Finding | Reference |
|---|---|---|---|---|
| CRIP1 | Migration & Invasion | Human Colorectal Cancer Cells (SW620, HT29) | Silencing CRIP1 suppresses cell migration and invasion. | nih.gov |
| CRIP1 | Migration & Invasion | Human Colorectal Cancer Cells | CRIP1 expression is higher in metastatic vs. non-metastatic tissues. | nih.gov |
| CRIP1 | Migration & Invasion | Human Colorectal Cancer Cells | CRIP1's pro-invasive function may be linked to zinc-induced EMT via the GSK3/mTOR pathway. | nih.gov |
Advanced Research Methodologies for Cysteine Rich Intestinal Protein Studies
Genetic Manipulation Techniques for CRIP Research
Genetic manipulation techniques are fundamental to elucidating the in vivo functions of CRIPs by either removing, reducing, or increasing their expression.
The CRISPR/Cas9 system has emerged as a powerful tool for creating precise genetic modifications to study CRIPs. Gene knockout models, where the gene encoding a specific CRIP is permanently inactivated, have been instrumental in revealing its physiological roles.
A notable application of this technology was the CRISPR/Cas9-mediated deletion of the murine Cysteine-rich intestinal protein 2 (Crip2) gene in primary myoblasts. researchgate.netresearchgate.net Researchers designed single-guide RNAs (sgRNAs) to target specific exons of the Crip2 gene, leading to its effective knockout. Functional analysis of these knockout myoblasts revealed that while cell proliferation was not affected, the process of myogenesis, or muscle differentiation, was significantly impaired. researchgate.netresearchgate.net This was evidenced by a decreased expression of key differentiation markers. researchgate.net These findings underscore the essential role of Crip2 in skeletal muscle differentiation. researchgate.netresearchgate.net
The versatility of CRISPR/Cas9 also allows for the generation of knock-in models, where the endogenous gene is replaced with a modified version, such as one encoding a tagged protein for visualization or purification. While specific examples for CRIPs are less documented, this technology holds the potential to further dissect the protein's function with high precision.
| Cell Type | Gene Targeted | Methodology | Key Phenotypic Outcome | Reference |
|---|---|---|---|---|
| Murine Primary Myoblasts | Crip2 | CRISPR/Cas9-mediated deletion | Impaired myogenesis and decreased expression of differentiation markers. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Gene silencing techniques, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are used to transiently or stably reduce the expression of CRIPs by targeting their messenger RNA (mRNA) for degradation. These methods provide a valuable alternative to gene knockout, particularly for studying the effects of reduced protein levels rather than complete absence.
In the context of acute myeloid leukemia (AML), lentivirus-mediated shRNAs have been used to silence this compound 1 (CRIP1) in the U937 and THP1 cell lines. zoulab.org The knockdown of CRIP1 resulted in a significant decrease in cell growth, migration, and colony formation, while increasing the cells' sensitivity to the chemotherapeutic agent Ara-C. zoulab.org This suggests that CRIP1 may act as an oncogene that supports AML cell survival and migration. zoulab.orgnih.gov
Similarly, siRNA has been employed to investigate the role of CRIP1 in colorectal cancer. Transfection of SW620 and HT29 cells with CRIP1 siRNA led to reduced cell proliferation and an increase in apoptosis, indicating a role for CRIP1 in the survival of these cancer cells. researchgate.net
| Cell Line | Cancer Type | Silencing Method | Observed Effects | Reference |
|---|---|---|---|---|
| U937, THP1 | Acute Myeloid Leukemia | shRNA | Decreased cell growth, migration, and colony formation; increased chemosensitivity. zoulab.org | zoulab.org |
| SW620, HT29 | Colorectal Cancer | siRNA | Reduced cell proliferation and increased apoptosis. researchgate.net | researchgate.net |
Overexpression systems are used to produce a high level of a specific CRIP within cells. This can be useful for purification, studying the effects of elevated protein levels, or for "rescue" experiments in knockout or knockdown models.
A prime example of the utility of overexpression is in the aforementioned study of Crip2 knockout myoblasts. To confirm that the observed defect in differentiation was specifically due to the absence of Crip2, the researchers reintroduced wild-type human CRIP2 (hsCRIP2) into the knockout cells using a retroviral overexpression system. nih.gov This complementation successfully rescued the differentiation defect, restoring the normal phenotype and confirming the specific role of Crip2 in myogenesis. nih.gov
Proteomic and Interactomic Approaches for CRIP Analysis
Understanding the function of a protein requires identifying its interaction partners. Proteomic and interactomic approaches are designed to capture and identify these protein-protein interactions within a cellular context.
Co-immunoprecipitation (Co-IP) is a classic technique used to identify protein-protein interactions. An antibody targeting a specific CRIP is used to pull down the protein from a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified using mass spectrometry (MS).
This method has been successfully applied to identify interaction partners of CRIP1. In colorectal cancer cells, Co-IP experiments revealed an interaction between CRIP1 and Fas, a protein involved in apoptosis. researchgate.net This interaction is thought to be part of the mechanism by which CRIP1 suppresses apoptosis in these cells. researchgate.net Another study in gastric cancer cells used Co-IP to demonstrate that CRIP1 interacts with the transcription factor CREB1, promoting its transcriptional activity. researchgate.net
However, Co-IP can be challenging for detecting weak or transient interactions. For instance, attempts to detect an interaction between mCrip2 and the chromatin remodeler Brg1 via immunoprecipitation were unsuccessful, suggesting a potentially transient association that may require more sensitive techniques to capture. nih.gov
Proximity labeling techniques, such as APEX (engineered ascorbate (B8700270) peroxidase), offer a powerful method for identifying weak and transient protein interactions in living cells. In this approach, the protein of interest (the "bait") is fused to an enzyme like APEX. When provided with its substrates (biotin-phenol and hydrogen peroxide), the enzyme generates highly reactive, short-lived biotin (B1667282) radicals that covalently label nearby proteins within a nanometer-scale radius. zoulab.orgnih.govnih.gov These biotinylated proteins can then be enriched and identified by mass spectrometry. zoulab.org
This technique was effectively used to investigate the interactome of the copper chaperone Atox1. researchgate.netzoulab.orgnih.gov By combining APEX2-based proximity labeling with mass spectrometry, researchers identified CRIP2 as a previously unknown nuclear copper-binding protein that interacts with Atox1. researchgate.netzoulab.orgnih.gov The experiment involved transfecting H1299 cells with an Atox1-APEX2 construct. zoulab.org Subsequent purification of biotinylated proteins from the cell nucleus and analysis by mass spectrometry identified 317 proteins in close proximity to Atox1, with CRIP2 being a key finding. zoulab.org This discovery implicates CRIP2 in nuclear copper metabolism and the regulation of autophagy. zoulab.orgnih.gov
Structural Biology Techniques for CRIP Characterization
The three-dimensional structure of a protein is fundamental to understanding its function. Several high-resolution structural biology techniques have been employed or are applicable to elucidate the atomic details of Cysteine-Rich Intestinal Proteins (CRIPs).
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise atomic structure of proteins by analyzing the diffraction pattern of X-rays passing through a protein crystal. While a crystal structure for CRIP determined by traditional X-ray crystallography is not extensively documented in foundational studies, advanced X-ray-based methods have been pivotal in characterizing its metalloprotein nature.
A notable application is the use of synchrotron X-ray fluorescence-mass spectrometry (XRF/MS) . This unbiased metalloproteomic approach was instrumental in identifying murine this compound 2 (mCrip2) as a novel copper-binding protein in primary myoblasts. Researchers were able to detect an enriched copper signal in a protein fraction that mass spectrometry subsequently identified as mCrip2, highlighting the protein's involvement in metal homeostasis.
Detailed Research Findings:
Synchrotron-based XRF/MS analysis of whole-cell extracts from differentiating primary myoblasts revealed a significant copper signal associated with a specific protein band.
Mass spectrometry sequencing of this copper-enriched fraction unequivocally identified the protein as murine Crip2.
This finding was crucial in directing further research into CRIP2's role as a potential copper-responsive protein involved in regulating gene expression.
| Technique | CRIP Studied | Key Finding |
|---|---|---|
| Synchrotron X-ray Fluorescence-Mass Spectrometry (XRF/MS) | Murine CRIP2 (mCrip2) | Identified as a copper-binding protein. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique used to determine the structure of proteins in solution, providing insights into their dynamic nature. The solution structure of rat this compound (CRIP) has been successfully determined using this method.
The study utilized homonuclear and ¹H-¹⁵N heteronuclear correlated NMR spectroscopy to generate a high-resolution three-dimensional structure. The analysis revealed that CRIP is a 76-residue polypeptide containing a LIM motif, which is a specific type of zinc-finger domain. nih.gov The structure, deposited in the Protein Data Bank (PDB ID: 1IML), shows that CRIP binds two zinc ions in a specific arrangement. rcsb.org
Detailed Research Findings:
The solution structure of rat CRIP was determined with a high degree of precision, based on 500 nuclear Overhauser effect (NOE)-derived distance restraints. nih.gov
CRIP folds into a compact structure stabilized by the coordination of two zinc ions. nih.gov The N-terminal zinc ion is coordinated by a CCHC motif (Cys3, Cys6, His24, Cys27), while the C-terminal zinc is coordinated by a CCCC motif (Cys30, Cys33, Cys51, Cys55). nih.govrcsb.org
This detailed structural information provides a basis for understanding how CRIP interacts with other molecules and performs its biological functions. nih.gov
| Technique | CRIP Studied | PDB ID | Key Structural Features |
|---|---|---|---|
| Homonuclear and ¹H-¹⁵N Heteronuclear Correlated NMR | Rat CRIP | 1IML | Single LIM domain, two zinc-binding modules (CCHC and CCCC), antiparallel beta-sheets, C-terminal alpha-helix. nih.govrcsb.org |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of biological macromolecules in a near-native, hydrated state. This method is particularly advantageous for large protein complexes and proteins that are difficult to crystallize.
To date, there are no specific published studies detailing the high-resolution structure of this compound using cryo-EM. This is likely due to the relatively small size of CRIP (approximately 8.5 kDa), which has historically been below the practical size limit for high-resolution structure determination by this method.
However, recent advancements in cryo-EM technology, including improved detectors and image processing algorithms, are pushing the boundaries of what is possible. A 2024 preprint demonstrated the successful determination of high-resolution cryo-EM structures for protein-ligand complexes as small as 37-43 kDa. biorxiv.orgresearchgate.net This suggests that determining the structure of CRIP or its complexes with binding partners using cryo-EM is becoming increasingly feasible. Future cryo-EM studies could provide valuable insights into the conformational flexibility of CRIP and its interactions with other proteins.
Advanced Imaging Techniques for CRIP Localization and Dynamics
Visualizing the subcellular localization and dynamic behavior of proteins within living cells is crucial for understanding their function in a physiological context. Advanced imaging techniques are powerful tools for these investigations.
Confocal and Super-Resolution Microscopy
Confocal microscopy provides high-resolution optical images with the ability to create 3D reconstructions from a series of thin optical sections, significantly improving upon conventional fluorescence microscopy. This technique has been instrumental in determining the subcellular localization of CRIP.
Immunofluorescence studies coupled with confocal microscopy have shown that CRIP1 localizes to the cytoplasm and is found surrounding vascular endothelial cells in the myometrial layer. nih.gov Similarly, confocal microscopy analyses of murine CRIP2 (mCrip2) revealed its presence in both the nucleus and the cytosol, exhibiting a punctate pattern. nih.govplos.org This dual localization suggests that CRIP2 may have distinct functions in different cellular compartments. nih.gov
Super-resolution microscopy, which bypasses the diffraction limit of light, offers even greater spatial resolution, enabling the visualization of molecular organization at the nanoscale. While specific super-resolution studies on CRIP have not been reported, this technology holds great promise for future investigations. For example, it could be used to precisely map the distribution of CRIP within nuclear sub-compartments or its association with specific cytoskeletal structures.
Detailed Research Findings from Confocal Microscopy:
CRIP1: Immunofluorescence analysis with 3D imaging showed CRIP1-positive cells surrounding PECAM1-positive vascular endothelial cells. nih.gov
CRIP2: Found in both the nucleus and the cytosol in murine primary myoblasts under various culture conditions. nih.govplos.org Copper supplementation was shown to increase the levels of mCrip2 in both compartments. plos.org
| Technique | CRIP Studied | Subcellular Localization | Key Observation |
|---|---|---|---|
| Confocal Immunofluorescence with 3D Imaging | CRIP1 | Cytoplasm (perivascular) | Located around vascular endothelial cells. nih.gov |
| Confocal Microscopy | Murine CRIP2 (mCrip2) | Nucleus and Cytosol | Displays a punctate pattern; levels increase with copper supplementation. nih.govplos.org |
Live-Cell Imaging and Fluorescence Recovery After Photobleaching (FRAP)
Live-cell imaging allows for the observation of cellular processes in real-time. This technique has been applied to study the cellular environment related to CRIP2 function, particularly concerning metal ion dynamics. Using specific fluorescent probes that can distinguish between different oxidation states of copper, live-cell confocal microscopy has been used to image labile intracellular copper pools in the context of CRIP2 expression. nih.gov These studies showed that monovalent copper appears to be more abundant and confined to subcellular compartments or vesicles. nih.govnih.gov
Fluorescence Recovery After Photobleaching (FRAP) is a powerful live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules. In a FRAP experiment, a specific region of the cell is photobleached with a high-intensity laser, and the subsequent recovery of fluorescence in that region is monitored over time. This recovery is due to the movement of unbleached molecules from surrounding areas into the bleached region.
Although no specific FRAP studies have been conducted on CRIP to date, this technique is highly applicable for investigating its dynamic properties, especially for the nuclear-localized CRIP2. FRAP can provide quantitative data on:
Protein Mobility: Determining the diffusion coefficient of CRIP within the nucleus or cytoplasm.
Binding Dynamics: Assessing the fraction of CRIP that is mobile versus transiently or stably bound to other structures, such as chromatin or protein complexes. nih.govnih.gov
Given that CRIP2 is a nuclear protein, FRAP could be used to test hypotheses about its interaction with chromatin and its role in transcription regulation by measuring its mobility and binding kinetics within the nucleus of living cells. nih.govnih.gov
Biochemical and Biophysical Assays for CRIP Function
The functional characterization of this compound (CRIP) relies on a suite of specialized biochemical and biophysical assays designed to elucidate its molecular interactions and physiological roles. As a member of the LIM/double zinc-finger protein superfamily, CRIP's primary known function revolves around metal binding, particularly zinc. nih.govportlandpress.comnih.gov Consequently, the methodologies employed to study this protein are heavily focused on characterizing these metal-protein interactions. These techniques allow researchers to probe the stoichiometry, affinity, and coordination geometry of metal binding, providing fundamental insights into how CRIP partakes in processes like metal homeostasis and transport. plos.orgnih.gov
Metal Binding Assays
A variety of sophisticated assays are utilized to investigate the specific metal-binding properties of this compound. These methods are crucial for quantifying the interaction between CRIP and metal ions such as zinc (Zn²⁺), copper (Cu⁺), and cadmium (Cd²⁺). nih.govportlandpress.com
Initial localization and identification of CRIP during purification processes have been historically achieved by tracking its association with radioisotopes, such as ⁶⁵Zn. nih.govportlandpress.com More advanced and quantitative analyses employ a range of spectroscopic and spectrometric techniques to determine binding stoichiometry and affinity.
Atomic Absorption Spectroscopy (AAS) is a key technique used to quantify the number of metal ions bound to a CRIP molecule. In this method, a purified and chelated CRIP sample is incubated with a molar excess of a specific metal ion. After removing any unbound metal, the protein is mineralized, and the metal content is precisely measured by AAS. plos.org Studies using this technique have determined that human CRIP2 (hsCRIP2) can bind approximately 3.72 ± 0.37 Cu⁺ atoms or 4.15 ± 0.47 Zn²⁺ atoms per molecule. plos.org When incubated with both metals simultaneously, hsCRIP2 was found to bind about two Cu⁺ and two Zn²⁺ ions. plos.orgnih.gov Similarly, rat CRIP has been shown to bind less than two atoms of zinc per molecule. nih.govportlandpress.com
Metal Competition Assays are employed to determine the binding affinity of CRIP for different metal ions. These experiments often involve a high-affinity metal chelator or a competing metalloprotein. For instance, the Cu⁺-binding affinity of hsCRIP2 was estimated through competition experiments using the high-affinity ligand bathocuproine disulfonate (BCS). plos.org The relative binding affinity of rat CRIP for various metals has been established through in vitro competition, revealing a preference order of zinc > cadmium > copper > iron at low concentrations. nih.govportlandpress.com Further studies have shown that metallothionein (B12644479), another cysteine-rich metal-binding protein, has a significantly greater affinity for zinc than CRIP. nih.govportlandpress.com
Spectroscopic and Spectrometric Methods provide deeper insights into the structural environment of the metal-binding sites.
Circular Dichroism (CD) and Electronic Absorption Spectroscopy in the UV-visible range can characterize the electronic transitions of the metal-protein complex, offering information about the geometry and nature of the metal-ligand interactions. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic metal centers, providing data on the chemical environment and electronic structure of the metal-protein complex. nih.govresearchgate.net
Mass Spectrometry (MS)-based methods are increasingly used to study labile metal-biomolecule interactions, helping to identify metal binders and understand metal-mediated conformational changes. heffernlab.com Synchrotron X-ray fluorescence combined with mass spectrometry has been used to identify murine CRIP2 as a key copper-binding protein in myoblasts. plos.org
These assays collectively demonstrate that CRIP is a significant metal-binding protein, with specific stoichiometries and affinities for various divalent cations, consistent with the function of its LIM/zinc-finger motifs. nih.govnih.gov
| Parameter | Metal Ion | Value | Organism/Protein | Assay Method |
| Binding Stoichiometry | Cu⁺ | 3.72 ± 0.37 atoms/molecule | Human CRIP2 | Atomic Absorption Spectroscopy |
| Zn²⁺ | 4.15 ± 0.47 atoms/molecule | Human CRIP2 | Atomic Absorption Spectroscopy | |
| Cu⁺ & Zn²⁺ (simultaneous) | ~2 Cu⁺ and ~2 Zn²⁺ ions/molecule | Human CRIP2 | Not Specified | |
| Zn²⁺ | < 2 atoms/molecule | Rat CRIP | ⁶⁵Zn Radioisotope Binding | |
| Binding Affinity | Multiple | Zn > Cd > Cu > Fe | Rat CRIP | In vitro Competition Assay |
| Zn²⁺ | Lower than Metallothionein | Rat CRIP | Not Specified |
Enzyme Activity Assays (if applicable)
Current scientific literature does not describe any intrinsic enzymatic activity for this compound. The primary and well-documented function of CRIP is centered on its role as a zinc-binding protein, which is thought to be involved in the intracellular transport and homeostasis of zinc. nih.govnih.govnih.gov Its structure, characterized by the LIM/double zinc finger motif, is primarily associated with mediating protein-protein interactions and binding metal ions, rather than catalyzing biochemical reactions. nih.govportlandpress.com Research has consistently pointed to its function as a carrier or buffer of metal ions, particularly in the intestine during absorption. nih.govnih.gov Therefore, enzyme activity assays are not considered applicable to the study of CRIP's known biological functions.
Comparative Biology and Evolutionary Aspects of Cysteine Rich Intestinal Protein
Phylogenetic Analysis of CRIP Homologs
Phylogenetic analysis of the CRIP protein family reveals a fascinating evolutionary trajectory characterized by gene duplication and structural diversification. In mammals, the CRIP family is composed of three paralogs: CRIP1, CRIP2, and CRIP3. A key structural distinction among these is that CRIP1 contains a single LIM domain, a highly conserved cysteine-rich motif known for mediating protein-protein interactions, whereas CRIP2 and CRIP3 each possess two LIM domains nih.gov.
Phylogenetic reconstruction suggests that the ancestral vertebrate CRIP was likely a single-LIM domain protein, similar to the modern CRIP1 nih.gov. A subsequent gene duplication event is believed to have given rise to the two-domain CRIPs, CRIP2 and CRIP3, which appear to be specific to vertebrates nih.gov. This evolutionary leap from a single to a double LIM domain structure likely enabled new protein-protein interactions and functional specializations.
Homologs of CRIP have been identified in non-vertebrate deuterostomes, such as the acorn worm and the lancelet (Branchiostoma floridae), as well as in Cnidaria nih.govnih.gov. The presence of CRIP-like proteins in these ancient lineages indicates that the foundational structure of this protein family predates the emergence of vertebrates. However, a key distinction lies in the specific amino acid composition of the LIM domains. While homologous proteins in non-vertebrates and Cnidaria contain a CRIP-specific HxxH motif, they lack one or both of the histidine residues adjacent to the third cysteine residue of the second zinc-binding site (Zn2 site) that are characteristic of vertebrate CRIP2 nih.gov. This subtle but significant difference in the metal-coordinating residues points to a functional divergence that occurred during the evolution of vertebrates.
The existence of two-domain CRIP proteins has been suggested to be present earlier in Deuterostomia evolution, with findings in lampreys and acorn worms nih.gov. However, it remains unclear whether the domain expansion in these invertebrates occurred independently of the event that led to CRIP2 and CRIP3 in vertebrates nih.gov. For instance, the genome of the lancelet Branchiostoma floridae is predicted to encode a two-LIM domain CRIP, while the genome of a related species, B. lanceolatum, appears to encode two single-LIM domain proteins nih.gov. This suggests a dynamic evolutionary history of domain gain and loss within this protein family.
Conservation and Divergence of CRIP Function Across Species
The structural evolution of the CRIP family is mirrored by both the conservation of core functions and the divergence of specialized roles across different species. The primary conserved feature of CRIPs is their ability to bind zinc via their LIM domains, which is fundamental to their role in protein-protein interactions and cellular signaling nih.gov.
A significant point of functional divergence is linked to the evolution of the two-domain CRIPs in vertebrates. Homology and phylogenetic analyses have shown that mammalian CRIP2 possesses conserved histidine residues near its zinc-binding sites (a CX2C-HX2C motif), which are implicated in the binding of cuprous ions (Cu+) nih.gov. This copper-binding capability appears to be a key innovation in vertebrates, as the corresponding histidine residues are absent in non-vertebrate and cnidarian homologs nih.gov. This suggests that while the ancestral function may have been solely related to zinc-mediated interactions, vertebrate CRIPs, particularly CRIP2, have acquired a new role in copper homeostasis. Research has demonstrated that murine Crip2 is a copper-responsive regulator of skeletal muscle differentiation, highlighting a specialized function that may not be present in its invertebrate counterparts nih.gov.
Further evidence for functional divergence among CRIP paralogs comes from expression studies in vertebrates. In the African clawed frog, Xenopus laevis, the three CRIP family members exhibit both overlapping and distinct expression patterns during embryonic development nih.govnih.govresearchgate.net. All three genes are expressed in the developing pronephros (an early kidney structure), branchial arches, and the eye, suggesting some conserved roles in organogenesis nih.govnih.govresearchgate.net. However, they also show tissue-specific expression: crip1 is found in the cranial ganglia and neural tube; crip2 in the cardiovascular system, brain, and neural tube; and crip3 in the cranial ganglions and the heart nih.govnih.govresearchgate.net. These distinct expression patterns imply that each paralog has acquired specialized functions during vertebrate development.
In mammals, CRIP1 has been implicated in a variety of cellular processes, including cell migration, invasion, and epithelial-mesenchymal transition through the activation of Wnt/β-catenin signaling, a pathway crucial for stem cell maintenance nih.gov. It has also been identified as a novel surface marker for myometrial stem/progenitor cells. The diverse roles of CRIP family members in processes ranging from metal homeostasis to developmental patterning and cell signaling underscore the functional diversification that has occurred throughout their evolutionary history.
Evolutionary Pressures Shaping CRIP Gene and Protein Evolution
The evolution of the CRIP gene and protein family has likely been shaped by a combination of selective pressures, leading to the conservation of essential functions and the emergence of novel roles. While direct, comprehensive studies on the selective pressures specifically targeting the CRIP gene family are limited, inferences can be drawn from the observed patterns of conservation and divergence.
The high degree of conservation in the LIM domain structure across diverse taxa, from cnidarians to mammals, suggests that this motif is under strong purifying (negative) selection. This is expected for a domain that is fundamental to the protein's primary function of mediating protein-protein interactions through zinc coordination. The structural integrity of the LIM domain is critical, and mutations that disrupt this would likely be deleterious and therefore selected against.
In contrast, the emergence of the two-domain CRIPs (CRIP2 and CRIP3) in vertebrates and the acquisition of copper-binding capabilities by CRIP2 point towards periods of positive selection. The duplication event that gave rise to the ancestral two-domain CRIP would have relaxed the selective constraints on one of the gene copies, allowing it to accumulate mutations and acquire new functions (neofunctionalization). The development of a copper-binding capacity in CRIP2, through the substitution of key histidine residues, would have provided a selective advantage, particularly in the context of evolving metabolic and developmental pathways in vertebrates that are copper-dependent.
The differing expression patterns of the CRIP paralogs in Xenopus laevis also suggest that after the gene duplication events, the regulatory regions of these genes were subject to evolutionary changes that led to their specialized expression in different tissues. This process of subfunctionalization, where each paralog takes on a subset of the ancestral gene's functions, would also be driven by selective pressures to optimize their roles in different developmental contexts.
While studies on the broader Cysteine-Rich Secretory Protein (CRISP) family (which is distinct from the CRIP family) have shown evidence of differing selective pressures, with some mammalian CRISPs being conserved while others show signs of positive selection, similar detailed analyses for the CRIP family are needed to fully elucidate the evolutionary forces at play nih.govresearchgate.net. The available evidence, however, strongly suggests a dynamic interplay between purifying selection to maintain the core functions of the LIM domain and positive selection to drive the evolution of new, specialized roles for the different CRIP paralogs, particularly within the vertebrate lineage.
Future Directions and Emerging Research Avenues in Cysteine Rich Intestinal Protein Studies
Integration of Multi-Omics Data in CRIP Research
A holistic understanding of CRIP's function necessitates the integration of data from various high-throughput technologies. embopress.orgembopress.org Combining genomics, transcriptomics, proteomics, and metalloproteomics can provide a system-wide view of the molecular networks in which CRIPs operate.
Recent studies have already demonstrated the power of such approaches. For instance, transcriptomic analysis using RNA-sequencing (RNA-seq) data from The Cancer Genome Atlas (TCGA), combined with weighted gene co-expression network analysis (WGCNA), identified CRIP1 as a potential prognostic biomarker associated with relapse in acute myeloid leukemia (AML). frontiersin.orgnih.gov In another study, an unbiased synchrotron X-ray fluorescence-mass spectrometry (XRF/MS) metalloproteomic approach was instrumental in identifying murine CRIP2 as a novel copper-binding protein involved in skeletal muscle differentiation. plos.orgnih.govescholarship.org This research highlighted a previously unknown role for CRIP2 in copper homeostasis and myogenesis. nih.govbiorxiv.org Furthermore, comprehensive analysis of CRIP1 expression in AML has utilized single-cell RNA-seq to dissect its role within the immune microenvironment, linking it to the TNFα-NFκB signaling pathway. frontiersin.orgresearchgate.netbohrium.com
Future research should expand on these foundations by implementing integrative multi-omics strategies. For example, combining proteomic data with transcriptomic data can reveal post-transcriptional regulation of CRIP expression, while integrating epigenomic data (e.g., methylation arrays) can uncover how CRIP genes are regulated in different cellular states and diseases. embopress.orgresearchgate.net Spatial multi-omics, a cutting-edge technique, could be employed to map the expression of CRIPs and their interacting partners within the native tissue architecture, providing unprecedented insight into their function in specific cellular niches.
Table 1: Multi-Omics Approaches in Cysteine-Rich Intestinal Protein (CRIP) Research
| Omics Technology | Description | Application to CRIP Research | Potential Insights |
|---|---|---|---|
| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). | Identifying CRIP1 as a prognostic gene in AML using RNA-seq and WGCNA. frontiersin.orgnih.gov | Understanding CRIP gene regulation, identifying disease-associated expression patterns, and discovering co-expressed genes. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Characterizing CRIP's role in protein homeostasis and interaction with the proteasome. researchgate.net | Identifying post-translational modifications, quantifying protein abundance, and mapping protein-protein interactions. |
| Metalloproteomics | Analysis of the subset of proteins that bind to metal ions. | Identifying murine CRIP2 as a copper-binding protein using synchrotron XRF/MS. plos.orgnih.gov | Elucidating the role of CRIPs in metal ion homeostasis, transport, and sensing (e.g., Zinc, Copper). plos.orgoup.com |
| Single-Cell Omics | High-throughput analysis of individual cells. | Analyzing CRIP1 expression in AML to understand its role in immune heterogeneity. frontiersin.orgresearchgate.net | Dissecting the cell-type-specific functions and regulation of CRIPs within complex tissues. nih.gov |
| Epigenomics | Study of epigenetic modifications on a genome-wide level. | Analyzing methylation data to identify CpG probes associated with CRIP1 expression in AML. researchgate.netbohrium.com | Revealing the epigenetic mechanisms (e.g., DNA methylation, histone modification) that control CRIP gene expression. |
Development of Advanced CRIP-Specific Probes and Tools
Advancing our understanding of CRIPs relies heavily on the development of sophisticated tools for their detection and functional manipulation. Current research has benefited from tools like CRISPR/Cas9 gene editing, which has been used to create CRIP2-deficient myoblasts to study its role in myogenesis. plos.orgnih.govnih.gov Additionally, fluorescent probes have been used to visualize changes in intracellular metal ion concentrations in the context of CRIP2 knockout, providing insights into its role in metal homeostasis. plos.org
However, there is a pressing need for more specific and versatile tools. The development of high-affinity, specific monoclonal antibodies for each CRIP family member is essential for techniques such as immunohistochemistry, immunofluorescence, and advanced chromatin profiling methods like CUT&RUN, which has been used to map CRIP2's association with gene promoters. plos.orgnih.gov
Future efforts should focus on creating novel molecular probes and inhibitors. For instance, designing CRIP1-specific peptide ligands through phage display and rational protein redesign has shown promise for developing imaging probes to improve cancer detection. nih.gov The development of small molecule inhibitors targeting the protein-protein or protein-metal interactions of CRIPs could provide powerful tools for dissecting their function and may hold therapeutic potential. nih.gov Furthermore, the creation of genetically encoded biosensors, such as those based on Förster Resonance Energy Transfer (FRET), could allow for the real-time visualization of CRIP conformational changes or its binding to metal ions and other proteins within living cells.
Table 2: Toolkit for this compound (CRIP) Research
| Tool/Technique | Purpose | Current Application/Status | Future Development |
|---|---|---|---|
| CRISPR/Cas9 | Gene editing to create knockout or knock-in models. | Used to delete mCrip2 in primary myoblasts to study its function in myogenesis. plos.orgnih.gov | Generation of conditional knockout models and cell lines with specific point mutations to study domain functions. |
| Fluorescent Probes | Visualization of intracellular molecules or ions. | Probes like CS1 used to detect labile intracellular copper (Cu+) pools in Crip2 KO cells. plos.org | Development of probes that can specifically report on CRIP activity or its direct interaction with metal ions. |
| CUT&RUN | Mapping protein-DNA interactions with high resolution. | Revealed CRIP2's association with gene promoters, including MyoD1 and metallothioneins. plos.orgescholarship.orgnih.gov | Application to other CRIP family members to map their genome-wide binding sites and identify target genes. |
| Peptide Ligands | High-affinity binding agents for detection or inhibition. | Phage display used to identify peptide ligands for human CRIP1 for potential use as imaging probes. nih.gov | Optimization of binding affinity and specificity; conjugation with therapeutic agents or imaging moieties. |
| Small Molecule Inhibitors | Chemical compounds that modulate protein function. | Currently lacking for the CRIP family. nih.gov | High-throughput screening and rational design to identify specific inhibitors of CRIP protein-protein or protein-metal interactions. |
Unexplored Functions and Interaction Networks of CRIP
While CRIPs are implicated in processes like cancer progression and immune regulation, the detailed molecular mechanisms and the full extent of their interaction networks remain largely unknown. nih.gov The LIM domain, a defining feature of CRIPs, is a well-established protein-protein interaction motif, suggesting that CRIPs act as scaffolds or adaptors within larger protein complexes. oup.comnih.govwikipedia.org
Recent findings have opened new avenues of investigation. The discovery that CRIP2 is a copper-responsive regulator in muscle differentiation that associates with the master regulator MyoD1 points to a novel role in transcriptional regulation. plos.orgescholarship.org In AML, CRIP1 has been linked to the TNFα-NFκB pathway and the recruitment of immune cells, highlighting its function in the tumor microenvironment. nih.govfrontiersin.org CRIP2 has also been shown to interact with HOXA9 at gene promoters in cutaneous squamous cell carcinoma and with ATOX1 to regulate autophagy in response to copper. nih.gov
Future studies should aim to systematically map the interactome of each CRIP family member using unbiased approaches like co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) and yeast two-hybrid screens. Understanding the interplay between different CRIP family members (CRIP1, CRIP2, and CRIP3) is another critical gap in our knowledge. nih.gov It is also vital to explore the roles of CRIPs in other physiological and pathological contexts. For example, the function of CRIP3, which is primarily expressed in the thymus, is still poorly understood. nih.gov Investigating the potential affinity of CRIPs for other metal ions beyond zinc and copper could reveal new functions in cellular metabolism and signaling.
Table 3: Known and Unexplored Functions of the CRIP Family
| CRIP Family Member | Known Functions & Interactors | Unexplored/Emerging Areas of Research |
|---|---|---|
| CRIP1 | Zinc binding/transport oup.comnih.gov; Immune modulation oup.com; Prognostic marker in AML frontiersin.orgnih.gov; Interacts with NF-κB and cAMP response element binding protein 1 nih.gov. | Role in specific immune cell subsets; Mechanisms of chemoresistance promotion nih.gov; Identification of its complete interactome in different cancer types. |
| CRIP2 | Copper binding plos.orgnih.gov; Regulation of myogenesis nih.gov; Cardiac development nih.gov; Interacts with HOXA9 and ATOX1 nih.gov. | Role as a Cu-responsive transcriptional regulator plos.orgbiorxiv.org; Function in other developmental processes; Interaction with other metal ion pathways. |
| CRIP3 | Thymus-specific expression; Implicated in thymocyte development. nih.gov | Specific role in T-cell maturation and function; Potential involvement in autoimmune diseases; Identification of its binding partners in the thymus. |
Theoretical Models for CRIP Function and Regulation
Developing and refining theoretical models is crucial for integrating experimental data into a cohesive understanding of CRIP's biological roles. An early conceptual model proposed that CRIP and metallothionein (B12644479) compete for intracellular zinc, thereby regulating its absorption and trafficking. nih.gov This model highlights CRIP's role as a saturable, intracellular zinc carrier.
More recent findings allow for the development of more sophisticated models. The structure of CRIPs, characterized by one or two LIM domains, supports a model where they function as molecular adaptors that facilitate protein-protein interactions. oup.comnih.gov This is exemplified in the "LIM code," where combinations of LIM domain proteins assemble into transcriptional complexes that determine cell fate. researchgate.net The discovery of CRIP2 as a copper-responsive protein that associates with specific gene promoters suggests a model where it acts as a metal-sensitive transcriptional co-regulator. plos.orgescholarship.org In this model, intracellular copper levels could modulate CRIP2's ability to bind to chromatin and influence the expression of genes involved in differentiation and metal homeostasis.
Future theoretical work should focus on computational modeling and structural biology to predict how CRIPs interact with their binding partners. Building atomic-resolution structures of CRIPs in complex with metals and other proteins will be essential for understanding the molecular basis of their function. Integrating these structural models with multi-omics data will enable the creation of predictive, systems-level models of CRIP networks. These models could simulate how perturbations in CRIP expression or function impact cellular behavior in health and disease, guiding future experimental research.
Table 4: Theoretical Models of this compound (CRIP) Function
| Model/Concept | Core Principle | Supporting Evidence | Future Refinements |
|---|---|---|---|
| Competitive Metal Binding Model | CRIP and metallothionein compete for intracellular zinc, regulating its transcellular transport. nih.gov | Inverse relationship observed between metallothionein levels and zinc association with CRIP. nih.gov | Integration of other metal ions (e.g., copper) and other metal-binding proteins into the model. |
| Molecular Adaptor/Scaffold Model | The LIM domains of CRIPs act as platforms for protein-protein interactions, assembling larger functional complexes. nih.govwikipedia.orgnih.gov | LIM domains are known protein interaction motifs; CRIPs interact with transcription factors and other signaling proteins. oup.comrupress.org | Structural determination of CRIP-containing protein complexes; mapping the stoichiometry and dynamics of these interactions. |
| Metal-Responsive Transcriptional Co-regulator Model | CRIPs (e.g., CRIP2) can associate with chromatin and regulate gene expression in a metal-dependent manner. plos.orgbiorxiv.org | CRIP2 binds copper and associates with the promoters of myogenic genes like MyoD1. plos.orgescholarship.org | Identifying the full range of target genes; understanding how metal binding alters CRIP's conformation and affinity for DNA-binding partners. |
Table 5: Mentioned Compound Names
| Compound Name | Class/Type |
|---|---|
| Zinc | Metal Ion |
| Copper | Metal Ion |
| Metallothionein | Protein |
| MyoD1 | Protein (Transcription Factor) |
| HOXA9 | Protein (Transcription Factor) |
| ATOX1 | Protein (Copper Chaperone) |
| NF-κB | Protein (Transcription Factor Complex) |
Q & A
Q. What structural features of CRIP enable its metal-binding properties, and how are these characterized experimentally?
CRIP contains a LIM domain, a conserved cysteine- and histidine-rich motif that binds zinc ions. Structural studies using bacterial expression systems and biophysical methods (e.g., Co(II)/Cd(II) spectroscopy, 113Cd NMR) reveal that the LIM domain coordinates two zinc ions per molecule: one tetrathiolate (S4) site and one S3N1 site (histidine imidazole as the nitrogen ligand). Metal binding stabilizes the protein’s tertiary structure, which is otherwise unfolded in the absence of zinc .
Methodology :
- Recombinant CRIP purification via gel-filtration and ion-exchange chromatography.
- Metal stoichiometry determination using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
- Spectroscopic analysis of metal-coordination sites (e.g., UV-Vis for Co(II) complexes).
Q. How does CRIP participate in zinc transport, and what experimental models validate this role?
CRIP binds zinc during transmucosal transport in the intestine, with saturation observed at high luminal zinc concentrations. In rats, 65Zn radiolabeling and chromatography confirmed CRIP’s zinc-binding capacity in mucosal cytosol .
Methodology :
Q. What techniques are used to detect CRIP expression in immune cells, and what functional implications arise?
CRIP is expressed in human monocytes and THP-1 cells, validated via RT-PCR and 65Zn incorporation assays. Overexpression in transgenic mice alters cytokine profiles (e.g., reduced IFN-γ and TNF-α, elevated IL-6/IL-10), linking CRIP to immune regulation .
Methodology :
- RT-PCR or RNA-seq for CRIP mRNA detection.
- Flow cytometry with CRIP1-specific antibodies (e.g., CRIP1+/PECAM1− cell isolation) .
Advanced Research Questions
Q. How is CRIP1 validated as a novel marker for uterine myometrial stem cells (MyoSPCs), and what contradictions exist in its expression data?
CRIP1+ cells were identified via single-cell RNA-seq (scRNA-seq) in human myometrium, showing enrichment in vascular myocyte clusters with MSC markers (SUSD2, PDGFRβ). Functional validation included:
- Colony formation assays : CRIP1+/PECAM1− cells formed 4.5× more colonies than controls .
- Differentiation assays : Osteogenic, adipogenic, and smooth muscle differentiation confirmed multipotency .
Contradiction : Bulk RNA-seq of SP+ (stem/progenitor) cells showed no CRIP1 differential expression (log2FC = −0.2, FDR p = 0.99), suggesting context-dependent regulation or technical variability in SP isolation .
Q. What role does CRIP1 play in cancer metastasis, and how is this mechanistically interrogated?
In colorectal cancer, CRIP1 silencing via siRNA reduces migration/invasion (Transwell assays) and correlates with clinicopathological factors (e.g., lymph node metastasis). Mechanistically, CRIP1 suppresses apoptosis by ubiquitin-mediated Fas degradation, enhancing chemoresistance .
Methodology :
- siRNA knockdown followed by functional assays (wound healing, apoptosis via flow cytometry).
- Co-immunoprecipitation to identify CRIP1 interaction partners (e.g., Fas ubiquitination pathways).
Q. How does CRIP regulate Wnt/β-catenin signaling in stem cells, and what experimental approaches dissect this pathway?
CRIP1 activates Wnt/β-catenin in uterine MyoSPCs, promoting self-renewal and differentiation. scRNA-seq and bulk RNA-seq identified Wnt target genes (e.g., AXIN2, LEF1) co-expressed with CRIP1 .
Methodology :
- Pathway inhibition using Wnt antagonists (e.g., DKK1) or CRISPR/Cas9-mediated β-catenin knockout.
- Luciferase reporters (TOPFlash/FOPFlash) to quantify Wnt activity in CRIP1+ vs. CRIP1− cells.
Q. What discrepancies exist in CRIP’s role across tissues, and how are these resolved?
CRIP1 is upregulated in uterine fibroids but absent in liver/pancreas, indicating tissue-specificity. In zebrafish, CRIP2 regulates cardiac neural crest development via Wnt3a, while CRIP1/3 have distinct embryonic expression patterns .
Resolution : Tissue-specific CRISPR/Cas9 knockout models and comparative transcriptomics (e.g., Xenopus vs. human scRNA-seq) .
Methodological Considerations
Q. What bioinformatics pipelines are recommended for analyzing CRIP1 expression in scRNA-seq datasets?
- Data processing : Cell Ranger (10X Genomics) for alignment, Seurat for clustering (e.g., UMAP), and edgeR/limma for differential expression .
- Quality control : Exclusion of cells with <200 genes or >5% mitochondrial reads .
Q. How are CRIP antibodies validated for specificity in functional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
